BI-749327

Übersicht

Beschreibung

BI 749327 is a potent, high selectivity, and orally bioavailable antagonist of transient receptor potential canonical type 6 (TRPC6) channels. It has shown significant potential in various scientific research applications, particularly in the fields of cardiology and nephrology. The compound has been studied for its ability to inhibit TRPC6 channels, which play a crucial role in regulating reactive fibrosis and growth signaling .

Wissenschaftliche Forschungsanwendungen

BI 749327 has a wide range of scientific research applications, including:

Wirkmechanismus

Target of Action

The primary target of BI-749327 is the Transient Receptor Potential Canonical 6 (TRPC6), a non-selective receptor-operated cation channel . TRPC6 plays a significant role in regulating reactive fibrosis and growth signaling .

Mode of Action

this compound acts as an antagonist to TRPC6, selectively inhibiting its activity . It suppresses the activation of Nuclear Factor of Activated T cells (NFAT) in cells expressing wild-type or gain-of-function TRPC6 mutants . This inhibition blocks associated signaling and expression of prohypertrophic genes in isolated myocytes .

Biochemical Pathways

The inhibition of TRPC6 by this compound impacts several biochemical pathways. The most prominent among these are the pathways regulating fat metabolism and Transforming Growth Factor Beta 1 (TGF-β1) signaling . The compound’s action on TRPC6 also affects calcium conductance, which in turn influences the stimulation of NFAT . This modulation of NFAT triggers pathological cardiac and renal fibrosis and disease .

Pharmacokinetics

this compound exhibits favorable pharmacokinetic properties. It is orally bioavailable and demonstrates a long terminal half-life (8.5-13.5 hours) in mice . These properties contribute to its effective bioavailability and sustained action.

Result of Action

The molecular and cellular effects of this compound’s action are significant. In vivo, it improves left heart function, reduces volume/mass ratio, and blunts the expression of profibrotic genes and interstitial fibrosis in mice subjected to sustained pressure overload . It also dose-dependently reduces renal fibrosis and associated gene expression in mice with unilateral ureteral obstruction .

Action Environment

Biochemische Analyse

Biochemical Properties

BI-749327 interacts with the Transient Receptor Potential Canonical 6 (TRPC6), a non-selective receptor-operated cation channel . It has shown high selectivity for TRPC6, with IC50s of 13 nM, 19 nM, and 15 nM for mouse, human, and guinea pig TRPC6, respectively . This interaction with TRPC6 plays a crucial role in its biochemical properties and its potential therapeutic effects.

Cellular Effects

In cellular models, this compound has been shown to suppress NFAT activation in HEK293T cells expressing wild-type or gain-of-function TRPC6 mutants . This suppression blocks associated signaling and expression of prohypertrophic genes in isolated myocytes . These cellular effects suggest that this compound could potentially ameliorate conditions characterized by pathological cardiac and renal fibrosis and disease .

Molecular Mechanism

The molecular mechanism of action of this compound involves its antagonistic activity against TRPC6. By inhibiting TRPC6, this compound suppresses the activation of the Nuclear Factor of Activated T cells (NFAT), a factor that triggers pathological cardiac and renal fibrosis and disease . This inhibition blocks associated signaling pathways and the expression of prohypertrophic genes .

Temporal Effects in Laboratory Settings

The temporal effects of this compound have been studied in in vivo models. In mice subjected to sustained pressure overload, daily administration of this compound improved left heart function, reduced volume/mass ratio, and blunted the expression of profibrotic genes and interstitial fibrosis . These effects suggest that this compound has a stable and long-term impact on cellular function in laboratory settings.

Dosage Effects in Animal Models

In animal models, this compound has shown dose-dependent effects. For instance, it has been reported to reduce renal fibrosis and associated gene expression in mice with unilateral ureteral obstruction in a dose-dependent manner .

Transport and Distribution

Given its molecular target, it is likely that this compound is distributed to areas where TRPC6 channels are present, such as the heart, lungs, kidneys, muscles, and brain .

Subcellular Localization

Considering its antagonistic activity against TRPC6, a non-selective receptor-operated cation channel, it is likely that this compound localizes to the cell membrane where TRPC6 channels are located .

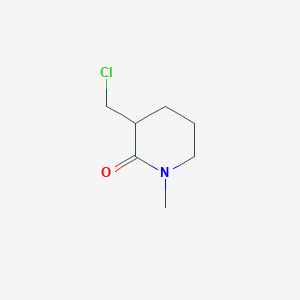

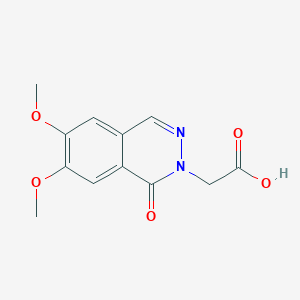

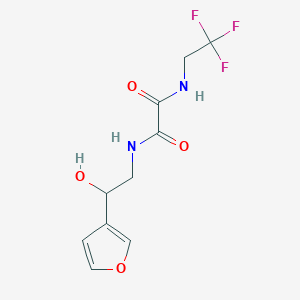

Vorbereitungsmethoden

Die synthetischen Wege und Reaktionsbedingungen für BI 749327 umfassen mehrere Schritte, um eine hohe Reinheit und Selektivität zu gewährleisten. Die Verbindung wird durch eine Reihe chemischer Reaktionen synthetisiert, darunter die Bildung von Schlüsselzwischenprodukten und abschließende Kupplungsreaktionen. Industrielle Produktionsmethoden konzentrieren sich auf die Optimierung von Ausbeute und Reinheit bei gleichzeitiger Kosteneffizienz. Spezielle Details zu den synthetischen Wegen und Reaktionsbedingungen sind proprietär und werden nicht öffentlich bekannt gegeben .

Analyse Chemischer Reaktionen

BI 749327 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können durchgeführt werden, um die funktionellen Gruppen innerhalb des Moleküls zu modifizieren.

Substitution: Substitutionsreaktionen sind üblich, wobei bestimmte funktionelle Gruppen durch andere ersetzt werden, um die Eigenschaften der Verbindung zu verändern.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel, Reduktionsmittel und Katalysatoren. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab .

Wissenschaftliche Forschungsanwendungen

BI 749327 hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

Muskelbiologie: Die Verbindung verbessert das Überleben und die Muskelfunktion bei Mäusen mit Duchenne-Muskeldystrophie, indem sie TRPC6-Kanäle hemmt.

Allgemeine Forschung: BI 749327 wird in verschiedenen Studien verwendet, um die Rolle von TRPC6-Kanälen bei verschiedenen physiologischen und pathologischen Bedingungen zu verstehen.

Wirkmechanismus

BI 749327 entfaltet seine Wirkung durch selektive Hemmung von TRPC6-Kanälen. TRPC6 ist ein nicht-selektiver rezeptor-gesteuerter Kationenkanal, der reaktive Fibrose und Wachstumssignalisierung reguliert. Erhöhte TRPC6-Aktivität durch verstärkte Genexpression oder Funktionsgewinn-Mutationen trägt zu Herz- und Nierenerkrankungen bei. BI 749327 unterdrückt die Aktivierung des nuklearen Faktors aktivierter T-Zellen (NFAT) in Zellen, die Wildtyp- oder Funktionsgewinn-TRPC6-Mutanten exprimieren, und blockiert die damit verbundene Signalisierung und Expression von prohypertrophien Genen .

Vergleich Mit ähnlichen Verbindungen

BI 749327 ist einzigartig in seiner hohen Selektivität und Potenz als TRPC6-Antagonist. Es ist 85-mal selektiver für Maus-TRPC6 als für TRPC3 und 42-mal gegenüber TRPC7 . Ähnliche Verbindungen umfassen:

TRPC3-Antagonisten: Diese Verbindungen hemmen selektiv TRPC3-Kanäle, weisen jedoch nicht die hohe Selektivität für TRPC6 auf.

TRPC7-Antagonisten: Diese Verbindungen zielen auf TRPC7-Kanäle ab, sind aber im Vergleich zu BI 749327 weniger selektiv.

Die Einzigartigkeit von BI 749327 liegt in seiner hohen Selektivität und oralen Bioverfügbarkeit, was es zu einem wertvollen Werkzeug für die wissenschaftliche Forschung macht .

Eigenschaften

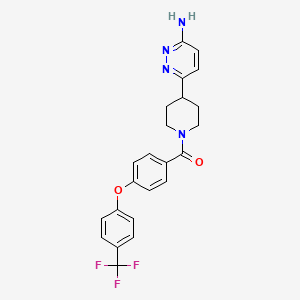

IUPAC Name |

[4-(6-aminopyridazin-3-yl)piperidin-1-yl]-[4-[4-(trifluoromethyl)phenoxy]phenyl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21F3N4O2/c24-23(25,26)17-3-7-19(8-4-17)32-18-5-1-16(2-6-18)22(31)30-13-11-15(12-14-30)20-9-10-21(27)29-28-20/h1-10,15H,11-14H2,(H2,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGYMFGHHIDRCBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=NN=C(C=C2)N)C(=O)C3=CC=C(C=C3)OC4=CC=C(C=C4)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21F3N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the primary mechanism of action of BI-749327?

A1: this compound acts as a potent and selective antagonist of the TRPC6 channel. [, ] This channel, when activated, allows the influx of cations, particularly calcium, into cells. By binding to TRPC6, this compound blocks this cation influx, effectively inhibiting the downstream signaling pathways associated with TRPC6 activation. []

Q2: What is the significance of TRPC6 in disease contexts?

A2: TRPC6 plays a crucial role in various physiological processes, but its dysregulation has been implicated in several pathological conditions. Studies suggest that increased TRPC6 activity, either due to overexpression or gain-of-function mutations, contributes to cardiac and renal diseases, particularly those characterized by hypertrophy and fibrosis. []

Q3: How does this compound impact the exercise pressor reflex, and what does this reveal about TRPC6 function?

A3: Research indicates that this compound significantly reduces both the blood pressure and renal sympathetic nerve activity responses to static muscle contraction and passive stretch. [] Passive stretch is known to isolate the mechanical component of the exercise pressor reflex. This finding suggests that TRPC6 plays a key role in mediating this reflex, particularly its mechanical component. []

Q4: Has this compound shown efficacy in preclinical models of disease?

A4: Preclinical studies using this compound have yielded promising results. In mouse models of Duchenne muscular dystrophy, both genetic deletion of TRPC6 and pharmacological inhibition with this compound significantly improved survival rates and ameliorated skeletal and cardiac muscle defects. [] Similarly, in models of cardiac and renal disease, this compound effectively reduced fibrosis and improved cardiac function. []

Q5: What are the potential advantages of targeting TRPC6 with a selective inhibitor like this compound?

A5: The development of a selective TRPC6 inhibitor like this compound offers several potential advantages. Firstly, it allows researchers to specifically target the pathological effects mediated by TRPC6 without interfering with other closely related channels. [] Secondly, this compound demonstrates oral bioavailability and favorable pharmacokinetic properties, making it a suitable candidate for further therapeutic development. []

Q6: What is the role of TRPC6 in human atrial fibroblasts, and how does this compound modulate this?

A6: Research shows that TRPC6 contributes to the pro-fibrotic activities of human atrial fibroblasts, cells implicated in atrial fibrillation. Treatment with this compound effectively inhibited both the migration of these fibroblasts and the associated TRPC currents, suggesting a potential role for TRPC6 inhibition in addressing atrial fibrosis. []

Q7: How does this compound contribute to our understanding of calcium handling in heart failure?

A7: Studies employing this compound revealed the presence of a background calcium influx mediated by TRPC6 channels in cardiac myocytes. This influx appears to be elevated in heart failure and contributes to the increased propensity for calcium waves, a precursor to arrhythmias. Inhibiting TRPC6 with this compound suppressed this background entry, highlighting its potential as a target for managing arrhythmias in heart failure. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyano-3-ethyl-N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]aniline](/img/structure/B2540805.png)

![3-(4-chlorophenyl)-2-[(2-oxo-2-phenylethyl)sulfanyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2540806.png)

![N-(4-acetylphenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2540808.png)

![N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}ethanediamide](/img/structure/B2540814.png)

![2-chloro-1-[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B2540816.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[6-(morpholin-4-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide](/img/structure/B2540819.png)

![2-(4-Isopropylphenyl)-4-[(4-vinylbenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2540820.png)